Cas no 5556-76-3 (1-(3,4,5-Trimethoxyphenyl)-2-nitropropene)
1-(3,4,5-Trimethoxyphenyl)-2-nitropropene Chemical and Physical Properties
Names and Identifiers
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- Benzene,1,2,3-trimethoxy-5-(2-nitro-1-propen-1-yl)-
- 1-(3,4,5-TRIMETHOXYPHENYL)-2-NITROPROPENE, >95
- DTXSID101344210
- Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)-
- AKOS005942489
- 3,4,5-Trimethoxy-.beta.-methyl-.beta.-nitrostyrene
- NCGC00328289-01
- TUTKQLIXDCWWJG-YVMONPNESA-N
- 1,2,3-trimethoxy-5-[(Z)-2-nitroprop-1-enyl]benzene
- AB01323839-03
- 1,2,3-Trimethoxy-5-(2-nitro-1-propenyl)benzene
- 5556-76-3
- AB01323839-02
- 1-(3,4,5-Trimethoxyphenyl)-2-nitropropene,>95%
- 1,2,3-Trimethoxy-5-(2-nitropropenyl)benzene
- 1-(3,4,5-Trimethoxyphenyl)-2-nitropropene
-
- Inchi: 1S/C12H15NO5/c1-8(13(14)15)5-9-6-10(16-2)12(18-4)11(7-9)17-3/h5-7H,1-4H3/b8-5-
- InChI Key: TUTKQLIXDCWWJG-YVMONPNESA-N
- SMILES: O(C)C1C(=CC(/C=C(/C)\[N+](=O)[O-])=CC=1OC)OC
Computed Properties
- Exact Mass: 253.095023
- Monoisotopic Mass: 253.095023
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 73.5
- XLogP3: 2.5
Experimental Properties
- Density: 1.177
- Boiling Point: 379.9°Cat760mmHg
- Flash Point: 162°C
1-(3,4,5-Trimethoxyphenyl)-2-nitropropene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T219950-2.5mg |
1-(3,4,5-Trimethoxyphenyl)-2-nitropropene |
5556-76-3 | 2.5mg |
$ 270.00 | 2022-06-02 | ||
| TRC | T219950-5mg |
1-(3,4,5-Trimethoxyphenyl)-2-nitropropene |
5556-76-3 | 5mg |
$ 515.00 | 2022-06-02 | ||
| TRC | T219950-10mg |
1-(3,4,5-Trimethoxyphenyl)-2-nitropropene |
5556-76-3 | 10mg |
$ 825.00 | 2022-06-02 |
1-(3,4,5-Trimethoxyphenyl)-2-nitropropene Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 1-(3,4,5-Trimethoxyphenyl)-2-nitropropene
1-(3,4,5-Trimethoxyphenyl)-2-nitropropene (CAS No. 5556-76-3): A Comprehensive Overview
1-(3,4,5-Trimethoxyphenyl)-2-nitropropene, with CAS No. 5556-76-3, is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, organic synthesis, and material science. This compound, characterized by its trimethoxyphenyl and nitropropene functional groups, exhibits unique chemical properties that make it valuable for various applications. In this article, we delve into its molecular structure, synthesis methods, applications, and current market trends, while addressing frequently asked questions and industry-relevant topics.
The molecular formula of 1-(3,4,5-Trimethoxyphenyl)-2-nitropropene is C12H15NO5, and its molecular weight is 253.25 g/mol. The compound features a phenyl ring substituted with three methoxy groups at the 3, 4, and 5 positions, along with a nitropropene side chain. This structural configuration contributes to its reactivity and potential utility in synthetic chemistry. Researchers often explore its role as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical development.
One of the most intriguing aspects of CAS No. 5556-76-3 is its potential application in drug discovery. The trimethoxyphenyl moiety is a common pharmacophore found in many bioactive compounds, including anticancer and antimicrobial agents. Recent studies have investigated its derivatives for their ability to inhibit specific enzymes or modulate cellular pathways. For instance, analogs of 1-(3,4,5-Trimethoxyphenyl)-2-nitropropene have shown promise in targeting tubulin polymerization, a mechanism relevant to cancer therapy.
In addition to its pharmaceutical applications, 1-(3,4,5-Trimethoxyphenyl)-2-nitropropene is also utilized in material science. Its nitropropene group can participate in various condensation and polymerization reactions, making it a candidate for designing novel polymers or coatings. Researchers are exploring its use in creating materials with enhanced thermal stability or optical properties, aligning with the growing demand for advanced functional materials in industries such as electronics and aerospace.
The synthesis of CAS No. 5556-76-3 typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with nitroethane under basic conditions. This reaction, known as the Henry reaction, yields the desired nitropropene derivative. Optimizing the reaction conditions—such as temperature, solvent, and catalyst—can improve the yield and purity of the product. Green chemistry principles are increasingly being applied to this synthesis, with efforts to reduce waste and energy consumption, reflecting the broader trend toward sustainable chemical practices.
Market trends for 1-(3,4,5-Trimethoxyphenyl)-2-nitropropene indicate steady demand, particularly from pharmaceutical and research sectors. The compound is often listed by chemical suppliers with high purity grades, catering to laboratories and industrial users. Pricing can vary based on quantity and supplier, but it generally falls within the mid-range for specialty chemicals. As interest in targeted drug therapies and advanced materials grows, the relevance of this compound is expected to rise, potentially driving further research and commercialization efforts.
Frequently asked questions about CAS No. 5556-76-3 include inquiries about its solubility, stability, and handling precautions. The compound is soluble in common organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), but its stability can be affected by prolonged exposure to light or moisture. Proper storage in airtight containers under inert conditions is recommended to maintain its integrity. Safety data sheets (SDS) provide detailed guidelines for handling, emphasizing the use of personal protective equipment (PPE) such as gloves and goggles.
In conclusion, 1-(3,4,5-Trimethoxyphenyl)-2-nitropropene (CAS No. 5556-76-3) is a versatile compound with significant potential in both pharmaceutical and material science applications. Its unique structural features, combined with ongoing research into its derivatives, position it as a valuable tool for scientists and engineers. As the chemical industry continues to evolve, compounds like this will likely play a pivotal role in addressing challenges related to health, sustainability, and technological innovation.
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